Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
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Overview
Description
Methyl 3-(2-aminoethyl)bicyclo[111]pentane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of bicyclo[111]pentane, a unique and highly strained bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane derivatives.
Functionalization: The bicyclo[1.1.1]pentane core is functionalized through various reactions, such as carbene insertion and nucleophilic addition.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates due to its unique structure and reactivity.
Materials Science: The bicyclo[1.1.1]pentane core is of interest for the development of new materials with unique mechanical and electronic properties.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity due to its unique three-dimensional structure .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate
- 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
Uniqueness
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to the presence of the 2-aminoethyl group, which can impart different chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9-4-8(5-9,6-9)2-3-10;/h2-6,10H2,1H3;1H |
InChI Key |
VWBAXXKAWMRTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CCN.Cl |
Origin of Product |
United States |
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